2-Bromo-3-oxobutanenitrile

Description

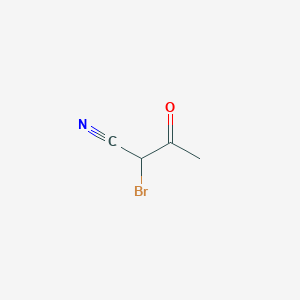

2-Bromo-3-oxobutanenitrile (C₄H₄BrNO) is an aliphatic nitrile derivative featuring a bromine atom at the 2-position and a ketone group at the 3-position of the butanenitrile backbone. This compound is of interest in organic synthesis due to its reactive functional groups, which enable participation in nucleophilic substitutions, cyclization reactions, and ketone-mediated transformations.

Propriétés

Formule moléculaire |

C4H4BrNO |

|---|---|

Poids moléculaire |

161.98 g/mol |

Nom IUPAC |

2-bromo-3-oxobutanenitrile |

InChI |

InChI=1S/C4H4BrNO/c1-3(7)4(5)2-6/h4H,1H3 |

Clé InChI |

USQQASPHKJUFAE-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C#N)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the bromination of 3-oxobutanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light . The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the substrate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-oxobutanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Major Products:

Substitution: Formation of azides or thiocyanates.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids.

Applications De Recherche Scientifique

2-Bromo-3-oxobutanenitrile has several applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-oxobutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile and ketone groups can participate in various addition and reduction reactions, respectively . These functional groups make the compound a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence includes two compounds with partial structural or functional overlap: 2-Bromo-3-methylpyridine () and 2-(4-chlorophenyl)-3-oxobutanenitrile (). While neither is a direct analog of 2-Bromo-3-oxobutanenitrile, their structural features provide a basis for comparative analysis.

Structural and Functional Group Comparison

Physicochemical Properties (Hypothetical)

Research Findings and Limitations

- Key Differences :

- The pyridine ring in 2-Bromo-3-methylpyridine confers aromatic stability and distinct electronic properties, unlike the aliphatic backbone of this compound.

- The chlorophenyl group in 2-(4-chlorophenyl)-3-oxobutanenitrile introduces steric hindrance and π-π interactions absent in the target compound.

- Gaps in Evidence: No data on the target compound’s spectroscopic profiles (e.g., NMR, IR) or synthetic routes were available in the provided sources.

Activité Biologique

2-Bromo-3-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound features a bromine atom, a nitrile group, and a ketone functionality, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. Molecular docking studies have shown that this compound can effectively bind to viral proteins, inhibiting their function. For instance, research involving the SARS Coronavirus Main Proteinase (3CLpro) demonstrated that derivatives of this compound could disrupt viral replication processes by interfering with enzyme activity .

Anticancer Activity

In addition to its antiviral effects, this compound has been evaluated for anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Furthermore, binding energy calculations indicate that this compound interacts favorably with human progesterone receptors, suggesting a potential pathway for anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage in cancer cells, enhancing the efficacy of treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral activity against SARS-CoV | Significant inhibition of viral replication observed; effective binding to 3CLpro |

| Study B | Assess anticancer effects on breast cancer cells | Induced apoptosis and reduced cell viability by 50% at 20 µM concentration |

| Study C | Investigate mechanism of action | Increased ROS levels and mitochondrial dysfunction noted in treated cells |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise molecular pathways involved in its action.

- Derivatives Development : To enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.